

Troubleshooting inconsistent results in ImmTher cytokine assays

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Compound of Interest

Compound Name: ImmTher

Cat. No.: B141446

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Technical Support Center: ImmTher Cytokine Assays

Welcome to the **ImmTher** Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during cytokine assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to specific problems you may face during your experiments.

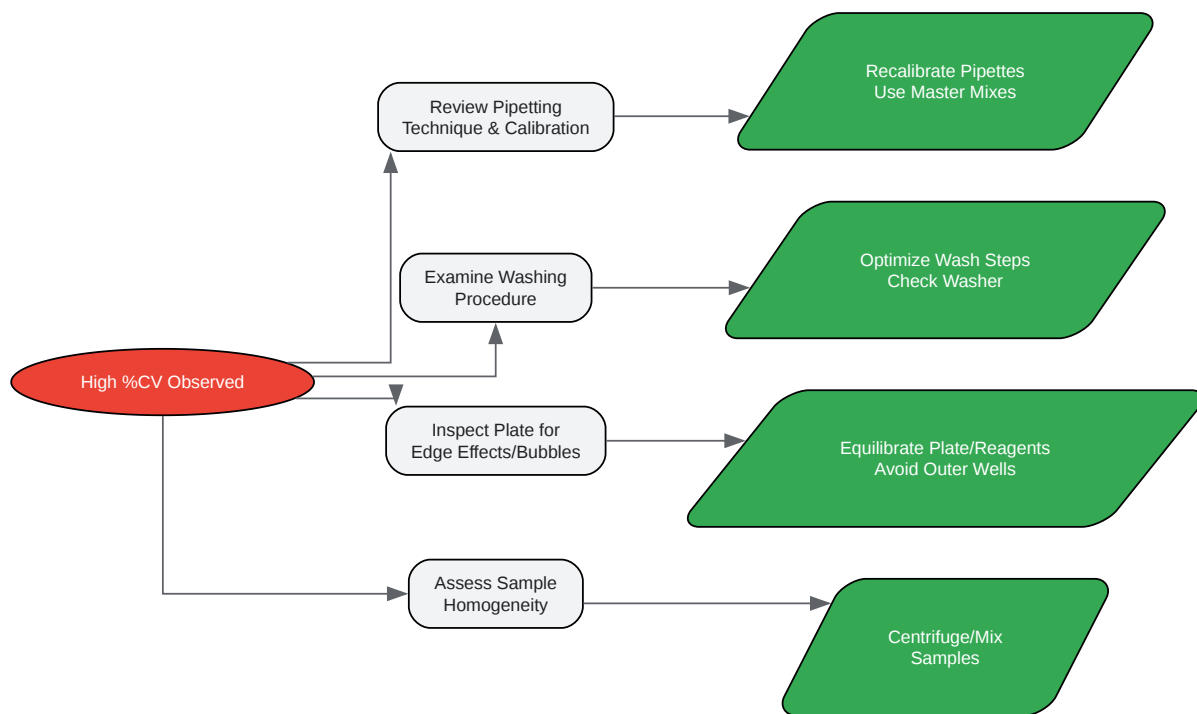
High Variability Between Replicates (High Coefficient of Variation - %CV)

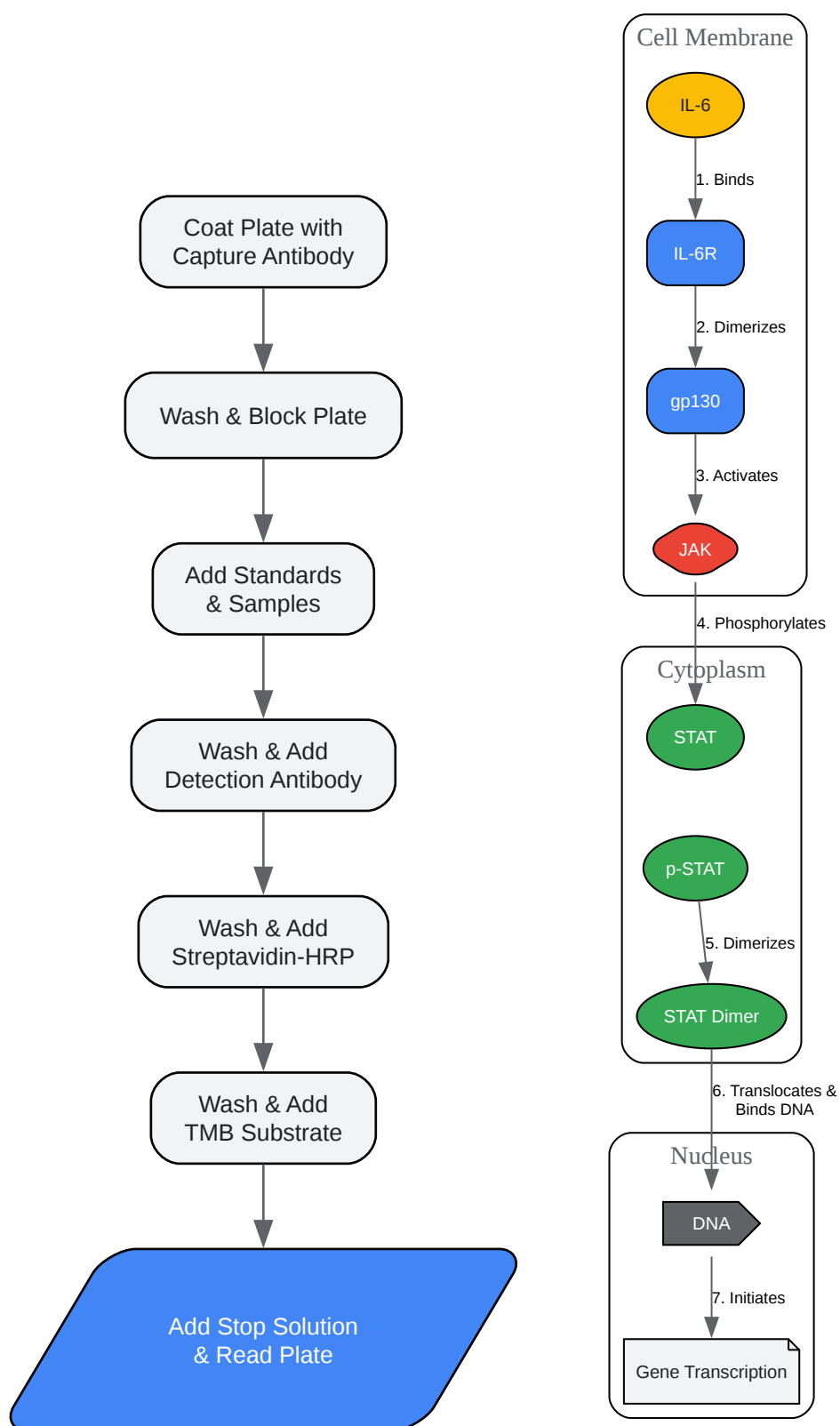
Question: My replicate wells show significantly different readings, resulting in a high Coefficient of Variation (%CV). What are the possible causes and solutions?

Answer: High %CV is a common issue that can compromise the reliability of your results. The goal is generally an intra-assay CV of <10% and an inter-assay CV of <15%^{[1][2]}. Here are the primary causes and how to address them:

Potential Cause	Recommended Solution
Inaccurate Pipetting	Calibrate your pipettes regularly. Ensure tips are firmly sealed. Change tips for each standard, sample, and reagent. When possible, prepare a master mix for reagents to be added to multiple wells.[3]
Presence of Bubbles in Wells	Visually inspect wells after adding reagents and before reading the plate. Gently pop any bubbles with a clean pipette tip.[4]
Inadequate Washing	Ensure all wells are washed equally and thoroughly. If using an automated plate washer, check that all ports are clear. For manual washing, be consistent with the force and duration of aspiration.[4]
"Edge Effect"	This is often caused by temperature differences across the plate. To mitigate this, ensure the plate and all reagents are at room temperature before starting. Avoid stacking plates during incubation. You can also fill the outer wells with buffer or water and not use them for samples or standards.[3]
Inconsistent Sample Preparation	Mix samples thoroughly before aliquoting into wells. If samples contain particulate matter, centrifuge them before use.[5]

Troubleshooting Workflow for High %CV:





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